molecular formula C11H10N2O3 B2698576 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109493-60-9

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2698576
CAS No.: 109493-60-9
M. Wt: 218.212
InChI Key: KBLDDZJBNOUYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a 3-methylphenyl group at the 1-position and three keto groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-methylbenzaldehyde with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLDDZJBNOUYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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